molecular formula C16H13ClN2O3S B223083 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide

5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide

Cat. No. B223083
M. Wt: 348.8 g/mol
InChI Key: YVBIXROGJRXBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide, also known as AQ-13, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which are known for their antibacterial, antifungal, and antiviral properties. AQ-13 has been shown to exhibit potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, leading to their eventual death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide for lab experiments is its potent anticancer activity against a range of cancer cell lines. This makes it a valuable tool for researchers studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide. One area of interest is the development of new synthetic routes for this compound that could improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-methoxybenzenesulfonyl chloride with quinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with 5-chloro-2-aminobenzenesulfonamide to yield this compound.

Scientific Research Applications

5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the field of oncology. Several studies have demonstrated that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.

properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H13ClN2O3S/c1-22-15-7-6-12(17)9-16(15)23(20,21)19-13-8-11-4-2-3-5-14(11)18-10-13/h2-10,19H,1H3

InChI Key

YVBIXROGJRXBAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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